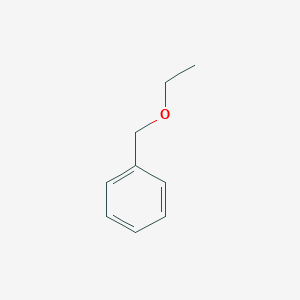

Benzyl ethyl ether

描述

This compound has been reported in Artemisia judaica and Curcuma amada with data available.

Structure

3D Structure

属性

IUPAC Name |

ethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZDYVDTMMLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060230 | |

| Record name | Benzyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a powerful, fruity, rather sharp aroma | |

| Record name | Benzyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 88.00 °C. @ 30.00 mm Hg | |

| Record name | Benzyl ethyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Benzyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.951 (20°) | |

| Record name | Benzyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

539-30-0 | |

| Record name | Benzyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (ethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y0D90XR7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl ethyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Benzyl Ethyl Ether via Williamson Ether Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzyl ethyl ether through the Williamson ether reaction. The document details the reaction mechanism, experimental protocols, and relevant quantitative data, offering valuable insights for professionals in chemical research and drug development.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion. This guide focuses on the specific application of this reaction for the synthesis of this compound, a compound with applications in organic synthesis and as a fragrance component. The reaction proceeds via an SN2 mechanism, where the ethoxide ion acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide.[1]

Reaction Mechanism and Stoichiometry

The synthesis of this compound via the Williamson reaction involves the reaction of a benzyl halide (benzyl chloride or benzyl bromide) with sodium ethoxide. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, is typically prepared in situ by reacting sodium metal with absolute ethanol.

The overall reaction is as follows:

C₆H₅CH₂X + NaOCH₂CH₃ → C₆H₅CH₂OCH₂CH₃ + NaX (where X = Cl or Br)

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxide ion performs a backside attack on the benzylic carbon of the benzyl halide, leading to the displacement of the halide ion and the formation of the ether linkage in a single, concerted step.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Preparation of Sodium Ethoxide Solution

Materials:

-

Absolute Ethanol

-

Sodium Metal

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal to the ethanol at a rate that maintains a gentle reflux.

-

Continue the addition until the desired concentration of sodium ethoxide is achieved. The reaction is complete when all the sodium has reacted.

-

The resulting solution of sodium ethoxide in ethanol is used directly in the next step.

Safety Note: Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. The reaction generates hydrogen gas, which is flammable. Perform this procedure in a well-ventilated fume hood away from ignition sources.

Synthesis of this compound

Protocol 1: Using Benzyl Chloride

Materials:

-

Sodium Ethoxide solution in Ethanol

-

Benzyl Chloride

-

Diethyl Ether

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To the freshly prepared sodium ethoxide solution, add benzyl chloride dropwise with stirring.

-

After the addition is complete, heat the mixture to reflux for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by distillation.

Protocol 2: Using Benzyl Bromide with Phase Transfer Catalysis

This method offers an alternative, often with improved yields and milder reaction conditions.[3]

Materials:

-

Benzyl Bromide

-

Ethanol

-

Potassium Hydroxide (solid)

-

Tetrabutylammonium Iodide (TBAI) (Phase Transfer Catalyst)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol (1.5 mmol) and TBAI (1 mmol) in DMSO.

-

Add solid potassium hydroxide (1 mmol) to the mixture and stir at 50°C for approximately 100 minutes.

-

Add ethyl iodide (1 mmol) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting this compound by preparative TLC or column chromatography. A reported yield for this method is 91%.[4]

Data Presentation

This section summarizes the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [5] |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | Colorless oily liquid | [5] |

| Boiling Point | 186-189 °C (at 760 mmHg) | [5] |

| Density | 0.948 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.495-1.497 at 20 °C | [5] |

Spectroscopic Data

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂-Ar), 3.55 (q, 2H, -OCH₂-CH₃), 1.25 (t, 3H, -CH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ 138.5, 128.4, 127.7, 127.5 (Ar-C), 72.0 (-OCH₂-Ar), 66.2 (-OCH₂-CH₃), 15.2 (-CH₃) | [7][8] |

| IR (neat) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2970, 2860 cm⁻¹ (aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) | [9] |

Alternative Synthesis Methods

While the Williamson ether synthesis is the most common method, other approaches for preparing benzyl ethers exist, which may be advantageous for substrates sensitive to strongly basic conditions. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions.[10] Another alternative is the reaction of benzyl alcohol with alkyl halides in the presence of a phase transfer catalyst.[3]

Conclusion

The Williamson ether synthesis remains a robust and reliable method for the preparation of this compound. By carefully controlling reaction conditions and employing appropriate purification techniques, high yields of the desired product can be achieved. For substrates that are sensitive to basic conditions, alternative methods provide valuable synthetic routes. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and characterization of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. This compound | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(539-30-0) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of benzyl ethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of benzyl ethyl ether. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in scientific research.

Core Physical and Chemical Properties

This compound, also known as (ethoxymethyl)benzene, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3][4][][6] It is classified as a benzyl ether.[7] The molecule consists of a benzyl group attached to an ethyl group through an ether linkage, giving it both aromatic and aliphatic characteristics.[2] Under standard conditions, it exists as a colorless, oily liquid with a powerful, fruity, and somewhat sharp aromatic odor, sometimes described as resembling pineapple.[1][3][]

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | (ethoxymethyl)benzene[1][6] |

| CAS Number | 539-30-0[2] |

| Molecular Formula | C₉H₁₂O[1][3] |

| Molecular Weight | 136.19 g/mol [1][3] |

| Synonyms | (Ethoxymethyl)benzene, Ethyl benzyl ether, Benzyl ethyl oxide[1][4] |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Conditions |

| Melting Point | 2.5 °C[8][9][10] | - |

| Boiling Point | 186-187 °C[][11] | @ 760 mmHg |

| 87-88 °C[][11] | @ 30 mmHg | |

| 65 °C[8][9] | @ 10 mmHg | |

| Density | 0.947 - 0.951 g/cm³[1][11] | @ 20 °C |

| 0.949 g/cm³[8][9] | - | |

| Refractive Index (n_D) | 1.493 - 1.498[1][11] | @ 20 °C |

| 1.4955[8][9] | @ 20 °C | |

| Vapor Pressure | 0.925 mmHg[][11] | @ 25 °C |

| Flash Point | 61.67 °C (143 °F)[11] | TCC |

| Solubility | Insoluble in water; soluble in alcohol, ether, and oils.[1][3][11] | - |

| logP (o/w) | 2.16[1][4][][11] | - |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethyl groups, and the methyl protons of the ethyl group. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (-CH₂-) appear as a singlet around 4.5 ppm. The methylene protons of the ethyl group (-O-CH₂-) appear as a quartet around 3.5 ppm, and the methyl protons (-CH₃) appear as a triplet around 1.2 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation with signals corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 136. Key fragmentation patterns include the tropylium ion at m/z 91, which is characteristic of benzyl compounds, and other fragments resulting from the cleavage of the ether linkage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A strong C-O stretching vibration is typically observed in the region of 1050-1150 cm⁻¹. Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[12] Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C bending vibrations are also present.

Chemical Properties and Reactivity

This compound is a relatively stable compound under normal conditions.[2] However, it can undergo reactions typical of ethers.

-

Ether Cleavage: The ether linkage can be cleaved by strong acids such as HBr or HI.

-

Oxidation: As an ether, it has the potential to form explosive peroxides upon prolonged exposure to air and light.

-

Hydrogenolysis: The benzyl group can be selectively removed by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a reaction that is useful in organic synthesis for deprotection.[8]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis.[13] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[14] For this compound, this involves the reaction of sodium ethoxide with benzyl chloride.

Materials:

-

Benzyl chloride

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous calcium chloride or sodium sulfate

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

-

Reaction with Benzyl Chloride: To the cooled sodium ethoxide solution, add benzyl chloride dropwise with stirring. An exothermic reaction will occur, and a precipitate of sodium chloride will form.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for a period of time (typically 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with 5% aqueous NaOH and then with saturated sodium chloride solution.[14]

-

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as CaCl₂ or Na₂SO₄. Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed by reverse-phase HPLC.[1]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Newcrom R1)[1]

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[1] For applications requiring mass spectrometry (MS) compatibility, a volatile acid such as formic acid should be used instead of phosphoric acid.[1]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength).

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to that of the standard.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5MS column).

GC Parameters:

-

Injector Temperature: Typically around 250-280 °C.

-

Oven Temperature Program: A temperature ramp starting from a lower temperature (e.g., 50-60 °C) and increasing to a higher temperature (e.g., 250-300 °C) to ensure good separation.

-

Carrier Gas: Helium or hydrogen.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A suitable mass range to detect the molecular ion and key fragments of this compound (e.g., m/z 40-200).

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Prepare the sample for analysis by dissolving it in the same solvent.

-

Inject the standard and sample solutions into the GC-MS system.

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

-

Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.

Applications in Research and Industry

This compound has several applications:

-

Flavoring Agent: It is used in the food and fragrance industries due to its fruity aroma.[9]

-

Organic Synthesis: It serves as a reagent and a solvent in various organic reactions.[][9]

-

Protecting Group: The benzyl ether group is used as a protecting group for alcohols in multi-step organic syntheses. It is stable under a variety of reaction conditions and can be selectively removed by hydrogenolysis.[8]

To date, there is limited information available in the public domain regarding specific applications of this compound in drug development or its direct involvement in defined biological signaling pathways. Its primary role in a pharmaceutical context would likely be as an intermediate or a protecting group in the synthesis of more complex active pharmaceutical ingredients.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[2] It is important to work in a well-ventilated area, use personal protective equipment (gloves, safety glasses), and avoid sources of ignition. As with other ethers, there is a risk of peroxide formation upon storage, so it should be stored in a cool, dry, and dark place in a tightly sealed container.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. CAS 539-30-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. youtube.com [youtube.com]

- 9. Page loading... [guidechem.com]

- 10. chembam.com [chembam.com]

- 11. researchgate.net [researchgate.net]

- 12. helixchrom.com [helixchrom.com]

- 13. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Benzyl Ethyl Ether: A Technical Guide for Researchers

CAS Number: 539-30-0

This technical guide provides comprehensive information on benzyl ethyl ether, a versatile solvent and reagent. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines its chemical and physical properties, detailed safety information, experimental protocols for its synthesis and purification, and a discussion of its analytical characterization.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic aromatic odor.[1] It is miscible with common organic solvents like alcohol and ether but is practically insoluble in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 539-30-0 | [1] |

| Appearance | Colorless, oily liquid | [1][3] |

| Odor | Aromatic, fruity, pineapple-like | [1][3] |

| Boiling Point | 186 °C at 760 mmHg; 65 °C at 10 mmHg | [1] |

| Density | 0.949 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4955 at 20 °C | [1] |

| Flash Point | 61.67 °C (143.00 °F) TCC | [4] |

| Vapor Pressure | 0.925 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; miscible with alcohol and ether. | [1][2][3] |

| LogP (o/w) | 2.160 | [4] |

Safety Data Sheet Summary

This compound presents several hazards that necessitate careful handling in a laboratory setting. It is classified as a flammable liquid and can cause skin and eye irritation.[5] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor.[5] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[5] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[5][6][7] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[5][6][7] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[5] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[5][6][7] |

Precautionary Statements and First Aid

| Type | Precautionary Statement |

| Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |

| Response | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[5] P302+P352: IF ON SKIN: wash with plenty of soap and water.[5][6] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[5] P405: Store locked up.[6] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |

Handling and Storage

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from sodium ethoxide and benzyl bromide, a classic example of the Williamson ether synthesis.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Benzyl bromide

-

Diethyl ether (anhydrous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small, freshly cut pieces of sodium metal to absolute ethanol under a nitrogen or argon atmosphere. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.

-

Reaction with Benzyl Bromide: Once all the sodium has reacted and the solution has cooled to room temperature, add an equimolar amount of benzyl bromide dropwise from the dropping funnel with stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes or flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.

-

Fraction Collection: Collect fractions in separate tubes or flasks as the solvent elutes from the column.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. While a detailed, standardized protocol is not publicly available, the following parameters can serve as a starting point for method development.

| GC Parameter | Setting |

| Column | To be determined based on laboratory instrumentation and desired separation. A non-polar or medium-polarity column is generally suitable. |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

Visualizations

Caption: Williamson Ether Synthesis of this compound.

Caption: Experimental Workflow for this compound.

References

- 1. This compound [drugfuture.com]

- 2. CAS 539-30-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 539-30-0 [chemicalbook.com]

- 4. This compound, 539-30-0 [thegoodscentscompany.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. aksci.com [aksci.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Ethyl Ether

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for benzyl ethyl ether (CAS 539-30-0). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data, detailed experimental protocols, and visual diagrams to correlate the molecular structure with its spectral features.

Molecular Structure and Atom Numbering

The structure of this compound is C₆H₅CH₂OCH₂CH₃. For clarity in the subsequent data tables, the hydrogen and carbon atoms are labeled as follows:

(Note: Image is a placeholder for the labeled chemical structure.)

Structure Key:

-

Protons (¹H): Aromatic (Hₐ), Benzylic (Hₑ), Methylene (Hբ), Methyl (Hբ)

-

Carbons (¹³C): Methyl (C₁), Methylene (C₂), Benzylic (C₃), Quaternary Aromatic (C₄), Ortho Aromatic (C₅), Meta Aromatic (C₆), Para Aromatic (C₇)

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the quantitative NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.38 - 7.25 | Multiplet (m) | - | 5H | Aromatic (Hₐ) |

| 4.52 | Singlet (s) | - | 2H | Benzylic (Hₑ) |

| 3.51 | Quartet (q) | 7.0 | 2H | Methylene (Hբ) |

| 1.25 | Triplet (t) | 7.0 | 3H | Methyl (Hբ) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 138.4 | Quaternary Aromatic (C₄) |

| 128.3 | Meta Aromatic (C₆) |

| 127.6 | Para Aromatic (C₇) |

| 127.5 | Ortho Aromatic (C₅) |

| 71.9 | Benzylic (C₃) |

| 65.9 | Methylene (C₂) |

| 15.2 | Methyl (C₁) |

Visualization of Logical Relationships and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the relationship between the molecular structure and its NMR signals, as well as the experimental workflow.

Caption: Correlation of this compound protons to their ¹H NMR signals.

Caption: Standard experimental workflow for solution-state NMR spectroscopy.

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup. The protocol outlined below is a standard procedure for small organic molecules like this compound.

Sample Preparation

-

Analyte Quantity: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent: Use a deuterated solvent to avoid large solvent signals in the ¹H spectrum. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. The typical volume is between 0.6 to 0.7 mL.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the standard reference for the chemical shift scale.

-

Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial. To ensure the magnetic field homogeneity is not distorted, the final solution must be free of any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Data is typically acquired on a high-field NMR spectrometer, such as a 300, 400, or 500 MHz instrument.

-

Locking and Shimming: After inserting the sample into the magnet, the instrument's field frequency is "locked" onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any drift in the magnetic field. The field homogeneity is then optimized through a process called "shimming," which involves adjusting a series of shim coils to produce sharp, symmetrical peaks.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: A 30-45 degree pulse is common for quantitative measurements.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for the nuclear spins to return to equilibrium.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

-

Acquisition Parameters (¹³C NMR):

-

Technique: Proton-decoupled mode is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., several hundred to thousands) is required, with acquisition times ranging from 20 minutes to several hours depending on the sample concentration.

-

Data Processing

-

Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline is then corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Analysis: The final spectrum is analyzed by integrating the peak areas (for ¹H NMR) and identifying the chemical shifts, multiplicities, and coupling constants of all signals.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Benzyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of benzyl ethyl ether. Designed for professionals in research and development, this document details the characteristic fragmentation pathways, presents quantitative data in a clear format, and outlines a standard experimental protocol for spectral acquisition.

Core Fragmentation Analysis

Under electron ionization, this compound (C₉H₁₂O, molecular weight: 136.19 g/mol ) undergoes a series of predictable fragmentation events, yielding a characteristic mass spectrum.[1][2] The fragmentation is primarily dictated by the stability of the resulting carbocations, with the formation of the benzyl cation, which rearranges to the highly stable tropylium ion, being the most favored pathway.

The initial ionization event involves the removal of an electron from the molecule to form the molecular ion (M⁺˙) at m/z 136. This molecular ion is typically of low abundance in the resulting spectrum due to the facile cleavage of the benzylic C-O bond.[3][4]

The most prominent fragmentation pathway is the α-cleavage of the carbon-oxygen bond, leading to the formation of the benzyl cation (C₇H₇⁺) and an ethoxy radical. The benzyl cation readily rearranges to the aromatic tropylium ion, which is responsible for the intense base peak observed at m/z 91 .[1][4]

Another significant fragmentation involves the cleavage of the bond between the benzyl group and the methylene bridge, with a hydrogen rearrangement, resulting in a prominent peak at m/z 92 . Further fragmentation of the aromatic ring structure leads to the formation of smaller, yet characteristic, ions at m/z 79, 77, and 65 .[1][4]

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound, with their corresponding relative intensities.

| m/z | Proposed Ion Fragment | Relative Intensity (%) |

| 136 | [C₉H₁₂O]⁺˙ (Molecular Ion) | ~7 |

| 107 | [M - C₂H₅]⁺ | ~16 |

| 91 | [C₇H₇]⁺ (Tropylium Ion) | 100 (Base Peak) |

| 92 | [C₇H₈]⁺˙ | ~83 |

| 79 | [C₆H₇]⁺ | ~36 |

| 77 | [C₆H₅]⁺ | ~20 |

| 65 | [C₅H₅]⁺ | ~18 |

Data compiled from MassBank and PubChem databases.[1][4]

Visualizing the Fragmentation Pathway

The fragmentation cascade of this compound upon electron ionization can be visualized as a logical progression from the molecular ion to the various daughter ions.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for the acquisition of an electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Instrument Parameters (Typical):

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system is commonly used.

-

Ionization Mode: Electron Ionization (EI).[4]

-

Ionization Energy: 70 eV.[4]

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed.

4. Data Analysis:

-

Identify the molecular ion peak.

-

Identify the base peak and other major fragment ions.

-

Compare the obtained spectrum with a library spectrum (e.g., NIST, Wiley) for confirmation.

-

Interpret the fragmentation pattern to confirm the structure of this compound.

References

An In-depth Technical Guide on the Solubility of Benzyl Ethyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl ethyl ether in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide emphasizes qualitative solubility based on established chemical principles and available data for structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Core Concepts: Structure and Polarity

This compound is an organic compound consisting of a benzyl group and an ethyl group linked by an ether oxygen. This structure imparts a moderate polarity to the molecule. The presence of the aromatic ring and the alkyl chains contributes to its nonpolar character, making it readily soluble in many organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; it is expected to be more soluble in solvents of similar polarity.

Qualitative and Quantitative Solubility Data

The following table summarizes the expected qualitative and available quantitative solubility of this compound in common organic solvents at ambient temperature (approximately 20-25 °C).

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Alcohols | Ethanol | Miscible[1][2] | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the ether oxygen of this compound, and its ethyl group has a nonpolar character, enhancing solvation. |

| Methanol | Soluble | Methanol's high polarity may slightly limit the dissolution of the nonpolar parts of this compound compared to ethanol. | |

| Ethers | Diethyl Ether | Miscible[1][2] | As an ether itself, this compound is highly soluble in the nonpolar, aprotic environment of diethyl ether due to favorable intermolecular forces. |

| Tetrahydrofuran (THF) | Very Soluble | THF is a versatile ether solvent known for its ability to dissolve a wide array of organic compounds and is expected to readily dissolve this compound. | |

| Aromatic Hydrocarbons | Toluene | Very Soluble | The presence of the benzyl group in this compound makes it highly compatible with aromatic solvents like toluene through favorable π-π stacking interactions. |

| Benzene | Very Soluble | Similar to toluene, benzene is an excellent solvent for aromatic compounds[6]. | |

| Halogenated Solvents | Dichloromethane (DCM) | Very Soluble | Dichloromethane is a widely used solvent for a broad range of organic compounds and is expected to be a very effective solvent for this compound. |

| Chloroform | Very Soluble | Similar to dichloromethane, chloroform is a common and effective solvent for nonpolar and moderately polar organic compounds. | |

| Alkanes | Hexane | Sparingly Soluble | While nonpolar, the largely aliphatic nature of hexane may offer less favorable interactions compared to aromatic or more polar solvents. |

| Polar Aprotic Solvents | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve many compounds that are otherwise difficult to dissolve. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols can be employed.

Method 1: Visual Assessment of Miscibility (Qualitative)

This method is a simple and rapid way to determine if two liquids are miscible.

Methodology:

-

In a clear glass test tube, add a known volume (e.g., 1 mL) of the solvent of interest.

-

To this, add an equal volume of this compound.

-

Stopper the test tube and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

If the mixture remains as a single, clear phase with no visible separation, the liquids are miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the mixture appears cloudy or forms an emulsion, the liquids are partially miscible.

-

Method 2: Equilibrium Solubility Determination (Shake-Flask Method - Quantitative)

This is a widely used method for determining the solubility of a compound in a solvent.

Methodology:

-

Add an excess amount of this compound to a known volume of the solvent in a flask with a screw cap or a ground-glass stopper. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature (e.g., using a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After agitation, allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Carefully extract a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.

-

Dilute the extracted sample with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

Visualizations

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound in a given solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Quantitative Solubility Determination

The diagram below outlines the sequential steps for the experimental determination of this compound's solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

References

Theoretical Calculations of Benzyl Ethyl Ether Molecular Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the molecular structure of benzyl ethyl ether. It details the computational methodologies employed for geometry optimization and conformational analysis, with a focus on Density Functional Theory (DFT). Furthermore, it outlines the key experimental techniques, namely gas-phase electron diffraction (GED) and microwave spectroscopy, that are instrumental in providing empirical data for structural validation. While a definitive, publicly available dataset of the optimized geometry for this compound from theoretical calculations is not readily accessible in the primary literature, this guide presents expected structural parameters based on analogous molecules and foundational chemical principles. This document also includes workflow diagrams to illustrate the procedural steps in both computational and experimental determinations of molecular structure.

Introduction

This compound (C₆H₅CH₂OCH₂CH₃) is an organic compound featuring a benzyl group and an ethyl group linked by an ether oxygen. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems, which is of significant interest in fields such as drug design and materials science. The flexibility of the ether linkage and the rotational freedom of the benzyl and ethyl groups give rise to multiple possible conformations, making the determination of its preferred geometry a non-trivial task.

Both theoretical calculations and experimental methods are indispensable for a complete understanding of the molecular structure. Computational chemistry, particularly DFT, offers a powerful tool to explore the potential energy surface and identify stable conformers.[1] Experimental techniques like gas-phase electron diffraction and microwave spectroscopy provide precise measurements of bond lengths, angles, and rotational constants in the gas phase, offering a benchmark for theoretical models.[2][3]

Theoretical Methodology: Geometry Optimization and Conformational Analysis

The primary theoretical approach for determining the equilibrium geometry of a molecule like this compound is through quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for this purpose.

Computational Protocol

A typical computational workflow for the theoretical determination of this compound's molecular structure is as follows:

-

Initial Structure Generation: A starting 3D structure of this compound is created using molecular modeling software.

-

Conformational Search: Due to the flexible dihedral angles around the C-O bonds, a systematic or stochastic conformational search is performed to identify various low-energy conformers. This is crucial for locating the global minimum on the potential energy surface. Studies on the similar benzyl methyl ether have revealed the existence of multiple stable conformers, primarily differing in the dihedral angle of the C-C-O-C linkage (gauche and trans conformations).[4][5]

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a commonly employed and reliable level of theory for such organic molecules.[6][7] This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. A study by Sadeghian et al. (2011) utilized the B3LYP/6-31G(d,p) method to optimize the structure of this compound for the purpose of calculating NMR parameters.[1]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which can be used to correct the relative energies of different conformers.

-

Analysis of Results: The final optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. The relative energies of the different conformers, corrected for ZPVE, indicate their relative populations at a given temperature.

Data Presentation: Theoretical Molecular Geometry

While the study by Sadeghian et al. (2011) confirmed the optimization of this compound at the B3LYP/6-31G(d,p) level, the specific optimized geometrical parameters are not provided in the publication or its supplementary materials.[1] Therefore, the following table presents expected bond lengths and angles for the key structural motifs within this compound, based on standard values for similar chemical environments.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | C_ar - C_ar | ~1.39 - 1.40 |

| C-H (aromatic) | C_ar - H | ~1.08 |

| C_ar - C_benzylic | C_ar - CH₂ | ~1.51 |

| C_benzylic - O | CH₂ - O | ~1.43 |

| O - C_ethyl | O - CH₂ | ~1.43 |

| C-C (ethyl) | CH₂ - CH₃ | ~1.53 |

| C-H (methylene) | CH₂ - H | ~1.09 |

| C-H (methyl) | CH₃ - H | ~1.09 |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | C_ar - C_ar - C_ar | ~120 |

| C_ar - C_benzylic - O | C_ar - CH₂ - O | ~109.5 |

| C_benzylic - O - C_ethyl | CH₂ - O - CH₂ | ~112 |

| O - C_ethyl - C_ethyl | O - CH₂ - CH₃ | ~109.5 |

| Key Dihedral Angles (°) | ||

| C_ar - C_ar - C_benzylic - O | C1-C7-O8-C9 | Varies (Conformers) |

| C_benzylic - O - C_ethyl - C_ethyl | C7-O8-C9-C10 | Varies (Conformers) |

Note: Atom numbering corresponds to a standard IUPAC naming scheme where C1 is the phenyl carbon attached to the benzylic carbon (C7), which is bonded to the ether oxygen (O8), followed by the ethyl carbons (C9, C10).

Experimental Protocols for Structural Determination

Experimental methods provide crucial data to validate and refine theoretical models of molecular structure. For a molecule like this compound, gas-phase techniques are most appropriate to study the structure of the isolated molecule, free from intermolecular interactions present in condensed phases.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor state.[2][3]

Methodology:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber. This typically requires heating the sample to achieve a sufficient vapor pressure.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This scattering data is mathematically transformed into a radial distribution curve, which represents the probability of finding a given internuclear distance in the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering pattern. The parameters of this model (bond lengths, bond angles, and dihedral angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[8] This technique can provide highly precise measurements of the moments of inertia, from which the molecular geometry can be derived.

Methodology:

-

Sample Preparation: A sample of this compound is introduced into a waveguide or resonant cavity at very low pressure (typically a few millitorr).

-

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected and recorded as a spectrum.

-

Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on theoretical predictions of the spectrum.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are determined with high precision.

-

Structure Determination: The rotational constants are related to the moments of inertia, which in turn depend on the atomic masses and their positions within the molecule. By measuring the rotational spectra of different isotopologues (e.g., by substituting ¹²C with ¹³C or ¹H with ²H), a set of simultaneous equations can be solved to determine the precise bond lengths and angles of the molecule.

Conformational Landscape of this compound

The flexibility of the C₇-O₈-C₉-C₁₀ and C₁-C₇-O₈-C₉ dihedral angles (see note in Table 1 for numbering) in this compound results in a complex potential energy surface with several possible conformers. While specific studies on this compound are scarce, research on the closely related benzyl methyl ether provides valuable insights into the likely conformational preferences.[4][5]

Theoretical studies on benzyl methyl ether have identified multiple stable conformers. The primary distinction between these conformers is the orientation of the methyl group relative to the benzyl group, described by the C-C-O-C dihedral angle. Both gauche and trans conformers have been identified as energy minima.[4] A similar situation is expected for this compound, with additional conformational possibilities arising from the rotation around the O-C(ethyl) and C(ethyl)-C(methyl) bonds.

The relative energies of these conformers are typically small, often within 1-2 kcal/mol, suggesting that multiple conformations may be populated at room temperature. The preferred conformation is a delicate balance of steric effects and subtle electronic interactions, such as hyperconjugation.

Conclusion

The determination of the molecular structure of this compound is a multifaceted challenge that benefits from the synergy between theoretical calculations and experimental validation. While a definitive set of optimized geometrical parameters from computational studies is not currently available in the public domain, the methodologies for its determination are well-established. Density Functional Theory, specifically using functionals like B3LYP with appropriate basis sets, provides a reliable framework for exploring the conformational space and identifying the most stable structures. Concurrently, gas-phase experimental techniques such as electron diffraction and microwave spectroscopy are essential for providing precise, empirical data on the geometry of the isolated molecule. Future work combining these theoretical and experimental approaches will be necessary to provide a definitive and detailed picture of the three-dimensional structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sci.tanta.edu.eg [sci.tanta.edu.eg]

Benzyl Ethyl Ether: A Technical Guide to its History, Synthesis, and Physicochemical Properties

Abstract

This technical guide provides a comprehensive overview of benzyl ethyl ether, a significant compound in organic synthesis and various industrial applications. It details the historical context of its discovery through the lens of the Williamson ether synthesis, provides detailed historical and modern experimental protocols for its preparation, and presents a thorough compilation of its physicochemical and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information, including tabulated data and visual representations of synthetic and analytical workflows.

Introduction

This compound (BEA), with the chemical formula C₉H₁₂O, is an aromatic ether characterized by a benzyl group and an ethyl group linked by an oxygen atom. It has found utility as a solvent and as an intermediate in the synthesis of more complex molecules. The development of synthetic routes to BEA is intrinsically linked to the broader history of ether synthesis, a cornerstone of modern organic chemistry. This guide will explore the historical context of its discovery, provide detailed methodologies for its synthesis, and offer a comprehensive dataset of its physical and spectral properties.

History and Discovery

The synthesis of this compound is a classic example of the Williamson ether synthesis, a method developed by Alexander William Williamson in 1850.[1][2] This reaction was pivotal in the history of organic chemistry as it helped to establish the correct structure of ethers, demonstrating that they consist of two alkyl or aryl groups attached to an oxygen atom.[1] The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | N/A |

| Molecular Weight | 136.19 g/mol | N/A |

| Appearance | Colorless oily liquid | N/A |

| Odor | Fruity, pineapple-like | N/A |

| Boiling Point | 185-186 °C at 760 mmHg | N/A |

| Melting Point | 2.5 °C | N/A |

| Density | 0.938 - 0.949 g/cm³ | N/A |

| Refractive Index (n_D²⁰) | 1.4955 | N/A |

| Solubility | Insoluble in water; miscible with alcohol and ether | N/A |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.54 | Singlet | 2H | Methylene protons (-CH₂-) |

| 3.53 | Quartet (J ≈ 7.0 Hz) | 2H | Methylene protons (-O-CH₂-CH₃) |

| 1.25 | Triplet (J ≈ 7.0 Hz) | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.6 | Quaternary aromatic carbon (C-1) |

| 128.4 | Aromatic methine carbons (C-3, C-5) |

| 127.7 | Aromatic methine carbon (C-4) |

| 127.5 | Aromatic methine carbons (C-2, C-6) |

| 72.0 | Methylene carbon (-CH₂-) |

| 66.1 | Methylene carbon (-O-CH₂-CH₃) |

| 15.2 | Methyl carbon (-CH₃) |

Mass Spectrometry

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | ~5 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~15 | [C₅H₅]⁺ |

| 45 | ~10 | [C₂H₅O]⁺ |

| 29 | ~20 | [C₂H₅]⁺ |

The mass spectrum is characterized by a base peak at m/z 91, corresponding to the stable tropylium cation formed by cleavage of the C-O bond and rearrangement.[3][4]

Experimental Protocols

Historical Synthesis: Williamson Ether Synthesis (General Procedure)

The historical synthesis of this compound follows the general principles of the Williamson ether synthesis. The specific conditions used in early preparations would have been similar to the following general protocol:

-

Preparation of Sodium Ethoxide: Sodium metal is cautiously added to an excess of absolute ethanol under an inert atmosphere. The reaction is allowed to proceed until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.

-

Reaction with Benzyl Halide: Benzyl chloride or benzyl bromide is added dropwise to the solution of sodium ethoxide.

-

Reflux: The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction.

-

Workup: After cooling, water is added to the reaction mixture to dissolve the sodium halide byproduct. The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The solvent is then removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Modern Synthesis: A Representative Protocol

Modern adaptations of the Williamson ether synthesis often employ milder bases and phase-transfer catalysts to improve yields and simplify the procedure. A representative modern protocol is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 eq.), ethanol (1.5 eq.), and a suitable solvent such as tetrahydrofuran (THF).

-

Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature.

-

Addition of Alkyl Halide: Add ethyl iodide or ethyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Visualizations

Synthesis Pathway

References

Reactivity of Benzyl Ethyl Ether with Strong Oxidizing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of benzyl ethyl ether with a range of strong oxidizing agents. The information compiled herein is intended to assist researchers and professionals in drug development and synthetic organic chemistry in understanding the reaction pathways, expected products, and experimental considerations for the oxidative transformation of this common ether.

Introduction

Benzyl ethers are widely utilized as protecting groups for alcohols in multi-step organic synthesis due to their stability under various reaction conditions. However, their selective cleavage and transformation are crucial steps in synthetic strategies. Strong oxidizing agents offer a direct route to deprotect or functionalize the benzylic position of benzyl ethers. The reactivity of this compound, a representative benzylic ether, with these oxidants is dictated by the nature of the oxidizing agent, reaction conditions, and the inherent reactivity of the benzylic C-H bonds. This guide explores the reactions of this compound with several key classes of strong oxidizing agents, detailing reaction products, mechanisms, and available experimental protocols.

General Reaction Pathway

The oxidation of this compound primarily occurs at the benzylic carbon, which is activated by the adjacent phenyl ring and the ether oxygen. The reaction generally proceeds through the formation of a benzylic radical or cation intermediate, which is then further oxidized. The primary products are typically ethyl benzoate, benzaldehyde, and benzoic acid, depending on the strength of the oxidizing agent and the reaction conditions.

Caption: General oxidation pathway of this compound.

Reactivity with Specific Strong Oxidizing Agents

The following sections detail the reactivity of this compound with various strong oxidizing agents, summarizing the available quantitative data and experimental protocols.

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful and aggressive oxidizing agent known for the robust oxidation of alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction requires the presence of at least one benzylic hydrogen.[1]

Reaction Products: The primary product of the reaction of this compound with hot, alkaline, or acidic potassium permanganate is expected to be benzoic acid . The reaction proceeds via oxidation of the benzylic carbon and cleavage of the ether linkage.

Mechanism: The mechanism of benzylic oxidation by KMnO₄ is complex but is believed to initiate with the homolytic cleavage of a benzylic C-H bond to form a benzylic radical.[2] This radical is then further oxidized to a carboxylic acid.

Quantitative Data Summary:

| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |

| KMnO₄ | Alkylbenzenes (general) | Benzoic Acid | High | Hot aqueous KMnO₄ | [1] |

Experimental Protocol: A general procedure for the oxidation of an alkylbenzene involves heating the substrate with an aqueous solution of potassium permanganate, often with the addition of a base or acid.[1] Due to the high reactivity of KMnO₄, careful control of the reaction temperature is necessary to avoid unwanted side reactions.

Chromic Acid (H₂CrO₄) and Other Cr(VI) Reagents

Chromic acid, typically generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) and a strong acid like sulfuric acid, is a strong oxidizing agent for benzylic positions.[3]

Reaction Products: The oxidation of this compound with chromic acid is expected to yield ethyl benzoate as the primary product. Over-oxidation to benzoic acid can occur under harsh conditions.

Mechanism: The oxidation mechanism is thought to involve the formation of a chromate ester followed by the rate-determining cleavage of the benzylic C-H bond.

Quantitative Data Summary: